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Compound of Interest

Compound Name: alpha-Cellobiose

Cat. No.: B14170141 Get Quote

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for α-cellobiose. It is intended for researchers,

scientists, and professionals in the field of drug development and carbohydrate chemistry,

offering a centralized resource for the structural elucidation of this important disaccharide.

Spectroscopic Data of α-Cellobiose
α-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic

bond with an α-configuration at the anomeric carbon of the reducing end, presents a unique

spectroscopic fingerprint. The following sections detail its characteristic NMR, IR, and MS data.

NMR spectroscopy is a powerful tool for the structural analysis of carbohydrates, providing

detailed information about the connectivity and stereochemistry of the molecule. For α-

cellobiose, both ¹H and ¹³C NMR are crucial for its characterization. In aqueous solutions,

cellobiose exists as an equilibrium mixture of α and β anomers at the reducing end. The data

presented here focuses on the α-anomer.

¹H NMR Spectral Data

The ¹H NMR spectrum of α-cellobiose shows distinct signals for each proton. The anomeric

protons are particularly important for identifying the glycosidic linkage and the anomeric

configuration.[1][2]
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Proton Assignment
Chemical Shift (δ) in

ppm (D₂O)
Multiplicity

Coupling Constant

(J) in Hz

H-1 (α) ~5.22 d ~3.6

H-1' ~4.56 d ~7.9

H-2 to H-6, H-2' to H-

6'
3.2 - 4.0 m -

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

[3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts of the anomeric carbons are indicative of the anomeric configuration and the

nature of the glycosidic bond.[5][6][7]

Carbon Assignment Chemical Shift (δ) in ppm (D₂O)

C-1 (α) ~92.7

C-1' ~103.1

C-4 ~79.6

C-2, C-3, C-5, C-6 ~60 - 76

C-2', C-3', C-5', C-6' ~60 - 76

Note: The signals for the non-anomeric carbons often overlap in the 60-76 ppm region.[5][7]

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of α-cellobiose is characterized by the presence of hydroxyl, C-H, and C-O bonds.[8]

[9][10]
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Frequency Range (cm⁻¹) Vibrational Mode Functional Group

3600 - 3000 O-H stretching Hydroxyl groups

~2900 C-H stretching CH and CH₂ groups

~1640 O-H bending Absorbed water

~1160 C-O-C stretching β(1→4) glycosidic linkage

1100 - 1000 C-O stretching
Primary and secondary

alcohols

~895 C-H deformation β-glycosidic linkage

The broad absorption band in the 3600-3000 cm⁻¹ region is characteristic of the extensive

hydrogen bonding network in carbohydrates.[9][11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For α-cellobiose, soft ionization techniques like Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to minimize

fragmentation and observe the molecular ion.

m/z Ion Description

342.12 [M]⁺
Molecular ion (calculated exact

mass: 342.1162)[6][12]

365.10 [M+Na]⁺ Sodium adduct

180 [C₆H₁₂O₆]⁺ Glucose fragment

163 [C₆H₁₁O₅]⁺ Dehydrated glucose fragment

Fragmentation of the glycosidic bond is a key feature in the tandem mass spectrum (MS/MS) of

disaccharides, allowing for the determination of the sequence and linkage of the

monosaccharide units.[13][14]

Experimental Protocols
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The following sections outline generalized experimental protocols for the spectroscopic

analysis of α-cellobiose.

Sample Preparation: Dissolve approximately 5-10 mg of α-cellobiose in 0.5-0.7 mL of

deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H

NMR spectrum.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.[15] Tune and shim the instrument to ensure a homogeneous magnetic

field.

Data Acquisition:

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to

the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary.

2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional

NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

recommended.[16][17][18][19]

Data Processing: Process the acquired data by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra using an internal or external

standard (e.g., TSP or DSS for aqueous samples).

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of finely ground α-cellobiose (1-2 mg) with

about 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.[20]
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a

background spectrum of the empty sample compartment or the clean ATR crystal.

Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum,

typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the

signal-to-noise ratio.

Data Processing: The acquired sample spectrum is automatically ratioed against the

background spectrum to produce the final absorbance or transmittance spectrum.

Sample Preparation:

ESI-MS: Dissolve a small amount of α-cellobiose in a suitable solvent system, typically a

mixture of water and a polar organic solvent like acetonitrile or methanol, to a

concentration of approximately 1-10 µM.

MALDI-MS: Co-crystallize the analyte with a suitable matrix (e.g., 2,5-dihydroxybenzoic

acid) on a MALDI target plate.

Instrument Setup: Use a mass spectrometer equipped with an ESI or MALDI source.

Calibrate the instrument using a known standard to ensure mass accuracy.

Data Acquisition:

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and any

adducts.

Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-

induced dissociation (CID) to generate a fragment ion spectrum. This provides structural

information about the glycosidic linkage.[21][22]

Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratios of

the parent and fragment ions. Compare the experimental data with theoretical values and

known fragmentation patterns for disaccharides.

Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of α-cellobiose.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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